molecular formula C14H12N4OS B3494721 N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3494721
M. Wt: 284.34 g/mol
InChI Key: ZUWPSVCIKKFDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole and are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has escalated dramatically in the last decades . The synthetic routes often involve experimental procedures and can be accelerated by certain compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is often analyzed using techniques like 3D models of molecular docking . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are often characterized by techniques like IR spectroscopy and 1H NMR . They are often described as yellow crystals with specific melting points .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is often studied in the context of their biological activity. For example, certain derivatives have been identified as novel CDK2 inhibitors . They have also been used to distinguish the various activities of the two estrogen receptors .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines include further optimization toward improved antifungal agrochemicals , and exploring new drugs to address numerous health problems . They are also being studied for their potential in optical applications .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-20-12-6-3-2-5-11(12)17-14(19)10-9-16-18-8-4-7-15-13(10)18/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPSVCIKKFDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.